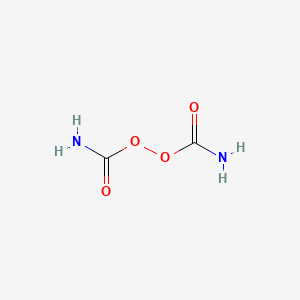

Carbamoyl peroxide

Description

Structure

3D Structure

Properties

CAS No. |

57223-40-2 |

|---|---|

Molecular Formula |

C2H4N2O4 |

Molecular Weight |

120.06 g/mol |

IUPAC Name |

carbamoyl carbamoperoxoate |

InChI |

InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |

InChI Key |

ONANWDUDFJIIGP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)OOC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Carbamide Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of carbamide peroxide, an adduct of urea (B33335) and hydrogen peroxide. Widely utilized in the pharmaceutical and cosmetic industries for its oxidizing properties, particularly in dental bleaching and disinfection, a thorough understanding of its synthesis and analytical characterization is crucial for quality control and formulation development. This document outlines a common synthetic protocol and details the key analytical techniques employed for its characterization, supported by quantitative data and procedural diagrams.

Synthesis of Carbamide Peroxide

Carbamide peroxide is synthesized through the direct reaction of urea and hydrogen peroxide. The process involves the formation of a stable crystalline adduct. For enhanced stability and yield, various stabilizers can be incorporated during the synthesis.

Reaction Mechanism

The synthesis of carbamide peroxide is an addition reaction where urea and hydrogen peroxide combine to form a co-crystal. This reaction is typically carried out in an aqueous solution. When dissolved in water, carbamide peroxide dissociates back into urea and hydrogen peroxide, with the latter being the active oxidizing agent[1][2]. The urea component serves to stabilize the hydrogen peroxide, allowing for a more controlled release[2].

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a common method for the synthesis of carbamide peroxide crystals.

Materials:

-

Urea (CO(NH₂)₂)

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Stabilizer (e.g., potassium dihydrogen phosphate (B84403) and polyethylene (B3416737) glycol mixture (1:1 mass ratio))[3]

-

Deionized water

-

Beaker

-

Magnetic stirrer with heating plate

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

Preparation of Urea Solution: Prepare a saturated solution of urea in deionized water at a temperature between 40-50°C[3].

-

Reaction Mixture: In a beaker, combine the urea solution with a 30% hydrogen peroxide solution. A typical molar ratio of urea to hydrogen peroxide is 1:1 to 1:1.5[3]. Some protocols suggest a 2:3 molecular ratio of 30% hydrogen peroxide to urea[4].

-

Addition of Stabilizer: Add a stabilizer to the reaction mixture. A mixture of potassium dihydrogen phosphate and polyethylene glycol can be used, typically at 1-2% of the urea mass[3].

-

Reaction Conditions: Heat the mixture to a temperature below 60°C (typically 25-35°C) with continuous stirring until all the urea is dissolved[1][3][4]. The reaction time is generally between 30 to 45 minutes[3].

-

Crystallization: Cool the resulting solution slowly to a temperature of 5-10°C to induce the crystallization of carbamide peroxide[3]. The compound will precipitate as small crystalline plates[1].

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel[4].

-

Drying: Dry the collected crystals in a drying oven at a temperature of 50-70°C[3].

-

Storage: Store the final product in a tight, light-resistant container and avoid exposure to excessive heat to prevent decomposition[5].

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogen peroxide is a strong oxidizing agent and can cause skin and eye irritation. Handle with care in a well-ventilated area.

-

Avoid heating carbamide peroxide above 60°C as thermal decomposition becomes significant above 82°C[1].

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of carbamide peroxide.

Characterization Techniques

A variety of analytical techniques are employed to confirm the identity, purity, and stability of the synthesized carbamide peroxide.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White crystalline powder, needles, or plates | [1] |

| Molecular Formula | CH₆N₂O₃ | [6] |

| Molecular Weight | 94.07 g/mol | [6] |

| Melting Point | ~85-88.5°C | [4][7] |

| Decomposition Temp. | Significant above 82°C | [1] |

| Solubility | Water-soluble | [1] |

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in carbamide peroxide and to confirm the formation of the adduct between urea and hydrogen peroxide.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the carbamide peroxide sample, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Key Spectral Features: The FTIR spectrum of carbamide peroxide will exhibit characteristic absorption bands from both urea and hydrogen peroxide, with some shifts due to hydrogen bonding in the adduct.

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 | O-H stretching (from H₂O₂) |

| ~3340 & ~3230 | N-H stretching (from urea) |

| ~1650 | C=O stretching (Amide I from urea) |

| ~1600 | N-H bending (Amide II from urea) |

| ~1460 | C-N stretching (from urea) |

| ~880 | O-O stretching (from H₂O₂) |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the vibrational modes of the peroxide bond.

Experimental Protocol:

-

Instrument: A Raman spectrometer equipped with a laser source.

-

Sample Preparation: Place a small amount of the crystalline sample directly onto the microscope slide for analysis.

-

Data Acquisition: Excite the sample with the laser and collect the scattered light to generate the Raman spectrum.

Key Spectral Features:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1665 | C=O stretching (Amide I) | [8] |

| ~1465 | CH₂ scissoring | [8] |

| ~1250 | C-N stretching & N-H bending (Amide III) | [8] |

| ~1000 | C-N symmetric stretching | [8] |

| ~880 | O-O stretching | [8] |

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of carbamide peroxide.

DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and enthalpy of fusion of carbamide peroxide.

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow versus temperature.

Typical DSC Data: A sharp endothermic peak is observed corresponding to the melting of the carbamide peroxide crystals.

| Parameter | Value | Reference |

| Onset Melting Temperature | ~85°C | [4] |

| Peak Melting Temperature | 88.50°C | [7] |

| Enthalpy of Fusion (ΔH) | -643.20 J/g | [7] |

TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal decomposition of carbamide peroxide.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the TGA pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.

Decomposition Profile: The thermal decomposition of carbamide peroxide typically occurs in multiple steps, corresponding to the loss of hydrogen peroxide and the subsequent decomposition of urea. A study has shown a four-step decomposition process[7].

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of carbamide peroxide. The diffraction pattern provides a unique fingerprint of the crystalline lattice.

Experimental Protocol:

-

Instrument: An X-ray diffractometer.

-

Sample Preparation: A finely ground powder of the carbamide peroxide sample is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

Key XRD Peaks: The XRD pattern of crystalline carbamide peroxide shows sharp, characteristic peaks.

| 2θ Angle (°) | Reference |

| 15.2 | [7] |

| 25.1 | [7] |

| 26.0 | [7] |

Chromatographic Analysis

HPLC is a widely used technique for the quantitative analysis of carbamide peroxide, allowing for the determination of its purity and concentration in various formulations. One common method involves the indirect quantification of hydrogen peroxide after its reaction with triphenylphosphine (B44618) to form triphenylphosphine oxide, which is then detected by UV.

Experimental Protocol:

-

Instrument: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

-

Detection: UV detection at a specific wavelength (e.g., 225 nm for triphenylphosphine oxide).

-

Quantification: A calibration curve is generated using standards of known concentration to quantify the amount of carbamide peroxide in the sample.

Characterization Workflow Diagram

Caption: A diagram illustrating the workflow for the analytical characterization of carbamide peroxide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of carbamide peroxide. The described synthetic protocol offers a reliable method for producing this important compound on a laboratory scale. The comprehensive suite of analytical techniques discussed, including spectroscopic, thermal, and chromatographic methods, allows for a thorough evaluation of the identity, purity, and stability of the synthesized product. The quantitative data and procedural workflows presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working with carbamide peroxide.

References

- 1. smilesonic.com [smilesonic.com]

- 2. What is the mechanism of Carbamide Peroxide? [synapse.patsnap.com]

- 3. CN104725281B - A kind of production method of carbamide peroxide - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Synthesis of Carbamide Peroxide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbamide Peroxide | CH6N2O3 | CID 31294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Oxidative Mechanism of Carbamide Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamide peroxide, a stable adduct of urea (B33335) and hydrogen peroxide, is a potent oxidizing agent with wide-ranging applications in the pharmaceutical and cosmetic industries. Its efficacy stems from the controlled release of hydrogen peroxide, which subsequently decomposes to generate reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the mechanism of action of carbamide peroxide in oxidation reactions. It details the decomposition kinetics, the generation of various ROS, and the subsequent oxidative damage to target molecules. This document also includes detailed experimental protocols for the characterization and evaluation of carbamide peroxide's oxidative properties and summarizes key quantitative data to facilitate further research and development.

Introduction

Carbamide peroxide (CH₆N₂O₃), also known as urea-hydrogen peroxide, is a white crystalline solid that serves as a convenient and stable source of hydrogen peroxide.[1] In the presence of water, it dissociates into its constituent components: urea and hydrogen peroxide.[2] The liberated hydrogen peroxide is the primary active agent responsible for the compound's oxidative capabilities.[2] The urea component plays a crucial role in stabilizing the hydrogen peroxide, allowing for a slower and more controlled release compared to aqueous hydrogen peroxide solutions.[2] This controlled release mechanism is particularly valuable in applications such as tooth whitening and as an antiseptic agent.[3] Understanding the intricacies of its decomposition and the subsequent generation of reactive oxygen species is paramount for optimizing its use in existing applications and for the development of new therapeutic and industrial processes.

Mechanism of Action: Decomposition and Generation of Reactive Oxygen Species

The oxidative action of carbamide peroxide is a multi-step process that begins with its dissolution and dissociation, followed by the decomposition of hydrogen peroxide to produce highly reactive molecules.

Dissociation of Carbamide Peroxide

Upon contact with an aqueous environment, carbamide peroxide readily dissociates to release hydrogen peroxide and urea.[2] This initial step is a simple equilibrium reaction and is fundamental to the activity of carbamide peroxide.

Decomposition of Hydrogen Peroxide and ROS Generation

The released hydrogen peroxide is relatively unstable and decomposes to form water and various reactive oxygen species (ROS). This decomposition can be initiated by factors such as heat, light, and the presence of metal ions.[4] The key ROS generated include the highly reactive hydroxyl radical (•OH) and the superoxide (B77818) radical (O₂•⁻), as well as singlet oxygen.[5][6] These species are potent oxidizing agents that can react with a wide variety of organic molecules.[7]

The hydroxyl radical is one of the most reactive chemical species known and is a primary contributor to the oxidative damage caused by hydrogen peroxide.[6] It can abstract hydrogen atoms, add to double bonds, and oxidize a wide range of biological molecules, including lipids, proteins, and nucleic acids.

Quantitative Data on Carbamide Peroxide Decomposition

The stability of carbamide peroxide is a critical factor influencing its efficacy and shelf-life. Its decomposition is significantly affected by temperature and pH.

Thermal Decomposition Kinetics

Studies have shown that the thermal decomposition of carbamide peroxide follows first-order kinetics.[8] The activation energy (Ea) for this process provides a measure of the energy barrier that must be overcome for the decomposition to occur.

| Parameter | Value | Reference |

| Endothermic Event | 88.50 °C | [2] |

| Enthalpy of Fusion (ΔH) | -643.20 J/g | [2] |

| Activation Energy (Ea) | 45.73 J·mol⁻¹·K⁻¹ | [2] |

| Activation Energy (in nanofibrous film) | 33.06 ± 0.83 kcal/mol | [8] |

Stability at Different Temperatures and pH

The stability of carbamide peroxide is highly dependent on storage conditions. Refrigeration significantly enhances its stability, while elevated temperatures accelerate its degradation.[4][9] The pH of the formulation also plays a crucial role, with stability generally being greater in acidic to neutral conditions.

| Product | Initial pH | pH after 12 months | Initial Concentration (%) | Concentration after 12 months (%) | Reference |

| Brand A (10% CP) | 6.53 | 6.80 | 10.15 | 8.89 | [5] |

| Brand B (10% CP) | 5.86 | 6.10 | 10.21 | 8.01 | [5] |

| Brand C (10% CP) | 6.46 | 6.75 | 10.09 | 8.76 | [5] |

| Brand D (10% CP) | 5.90 | 6.15 | 11.30 | 11.12 | [5] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the oxidative properties of carbamide peroxide.

Spectrophotometric Determination of Carbamide Peroxide Degradation

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the hydrogen peroxide released from carbamide peroxide. The amount of iodine produced is then quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Potassium iodide (KI) solution (1 M)

-

Acetate (B1210297) buffer (pH 4.5)

-

-

Sample Preparation:

-

Accurately weigh a sample of carbamide peroxide and dissolve it in deionized water to a known concentration.

-

-

Reaction:

-

In a cuvette, mix the carbamide peroxide solution with the KI solution and acetate buffer.

-

-

Measurement:

-

Measure the absorbance of the solution at 352 nm using a UV-Vis spectrophotometer. The absorbance is directly proportional to the concentration of iodine, and thus to the initial concentration of hydrogen peroxide.

-

-

Calculation:

-

Use a standard curve of known hydrogen peroxide concentrations to determine the concentration in the sample.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture:

-

Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of carbamide peroxide in cell culture medium.

-

Remove the old medium from the cells and replace it with the carbamide peroxide-containing medium.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

-

Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Detection of Intracellular ROS (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells as described for the MTT assay.

-

Treat cells with carbamide peroxide for the desired time.

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS).

-

Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]

-

-

Analysis:

-

Quantify the increase in fluorescence as an indicator of intracellular ROS levels.

-

Role in Drug Development and Research

The oxidative properties of carbamide peroxide make it a valuable tool in various aspects of drug development and research.

-

Forced Degradation Studies: Carbamide peroxide can be used as a chemical stressor in forced degradation studies to identify potential oxidative degradation pathways of new drug candidates. This helps in understanding the stability of the drug substance and in the development of stability-indicating analytical methods.

-

Antioxidant Screening: It can be employed to induce oxidative stress in cellular models for the screening and evaluation of antioxidant compounds.

-

Disinfectant and Sterilizing Agent: Its broad-spectrum antimicrobial activity makes it suitable as a disinfectant for equipment and in the formulation of antiseptic products.

Conclusion

The mechanism of action of carbamide peroxide is centered on its ability to act as a stable carrier and controlled-release agent for hydrogen peroxide. The subsequent decomposition of hydrogen peroxide generates a cascade of highly reactive oxygen species, which are responsible for its potent oxidative effects. A thorough understanding of its decomposition kinetics and the factors that influence it is essential for the effective and safe application of carbamide peroxide in research, pharmaceutical, and clinical settings. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its oxidative properties, thereby facilitating further innovation and application in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. scielo.br [scielo.br]

- 5. cdejournal.com [cdejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability and Influence of Storage Conditions on Nanofibrous Film Containing Tooth Whitening Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Pathways of Solid Carbamide Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of solid carbamide peroxide. It details the chemical transformations, intermediates, and final products, supported by quantitative data and detailed experimental protocols for key analytical techniques. The information is intended to assist researchers, scientists, and drug development professionals in understanding the stability and degradation profile of this widely used compound.

Introduction

Carbamide peroxide, an adduct of urea (B33335) and hydrogen peroxide, is a stable solid source of hydrogen peroxide used extensively in pharmaceutical and cosmetic formulations, particularly for its bleaching and antiseptic properties.[1][2] Understanding its thermal decomposition is crucial for ensuring product stability, efficacy, and safety. The thermal degradation of solid carbamide peroxide is a multi-step process involving the initial dissociation of the adduct followed by the individual decomposition of urea and hydrogen peroxide.[3][4]

Primary Decomposition of Carbamide Peroxide

The initial step in the thermal decomposition of solid carbamide peroxide is the endothermic dissociation of the adduct into its constituent molecules: urea and hydrogen peroxide.[3] This process is reversible and occurs at elevated temperatures.

Equation 1: Dissociation of Carbamide Peroxide ``` (NH₂)₂CO·H₂O₂ (s) ⇌ (NH₂)₂CO (s) + H₂O₂ (l/g)

2H₂O₂ (l/g) → 2H₂O (g) + O₂ (g)

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

References

Carbamide peroxide stability in aqueous vs. non-aqueous solutions

An In-depth Technical Guide to the Stability of Carbamide Peroxide in Aqueous vs. Non-Aqueous Solutions

Introduction

Carbamide peroxide (CP), an adduct of urea (B33335) and hydrogen peroxide, is a widely utilized oxidizing agent in the pharmaceutical and cosmetic industries, most notably in dental bleaching formulations and topical antiseptics.[1][2][3] Its efficacy is directly linked to the release of hydrogen peroxide, the active bleaching and antimicrobial agent.[2][4] However, the inherent instability of the peroxide moiety presents a significant formulation challenge.[1][5] The stability of carbamide peroxide is critically dependent on the solvent system, with marked differences observed between aqueous and non-aqueous environments.[1][6]

This technical guide provides a comprehensive analysis of the factors governing carbamide peroxide stability. It details the chemical decomposition pathways, compares degradation kinetics in aqueous and non-aqueous solutions, summarizes quantitative stability data, and provides detailed experimental protocols for stability assessment, aimed at researchers, scientists, and drug development professionals.

Chemical Decomposition Pathways

The decomposition of carbamide peroxide is a multi-step process initiated by its dissociation in the presence of water.[1][2][3]

-

Hydrolysis: Carbamide peroxide reversibly dissociates into its constituent parts: urea and hydrogen peroxide.[2][3]

-

Peroxide Decomposition: The liberated hydrogen peroxide is unstable and decomposes into water and oxygen, a reaction often catalyzed by heat, light, and metal ions.[1][7]

-

Urea Decomposition: The urea component can further break down into ammonia (B1221849) and carbon dioxide, which can influence the pH of the formulation.[4][7]

The instability of peroxide gels is fundamental to their whitening action, but premature degradation during storage and transit compromises product efficacy.[8]

Stability in Aqueous Solutions

Carbamide peroxide is highly soluble in water but demonstrates significant instability in aqueous formulations.[1] The presence of water facilitates the rapid dissociation into hydrogen peroxide, which then readily decomposes.[1][2]

Key Factors Influencing Degradation in Aqueous Solutions:

-

Temperature: Increased temperature exponentially accelerates the rate of decomposition.[6][7] Storing aqueous solutions at elevated temperatures leads to a substantial and rapid loss of active peroxide content.[7][9]

-

pH: The pH of the solution is a critical factor. Acidic conditions (lower pH) can slow the breakdown of peroxide, which is why some formulations include acidifiers like phosphoric acid.[8] However, gels with a low pH may damage tooth enamel.[10] Conversely, an alkaline pH can potentiate the bleaching action but may also increase the instability of free radicals.[7][10]

-

Light: Exposure to light, particularly UV radiation, can catalyze the decomposition of hydrogen peroxide.[11]

-

Impurities: The presence of metal ions can act as catalysts, significantly increasing the degradation rate.[11]

Due to this inherent instability, purely aqueous formulations of carbamide peroxide are uncommon for products requiring a long shelf-life without refrigeration.[1]

Stability in Non-Aqueous Solutions

To mitigate the rapid degradation seen in water, carbamide peroxide for dental applications is typically formulated in anhydrous or low-water-content, hygroscopic vehicles.[6][8]

Common Non-Aqueous Solvents:

-

Glycerin

-

Propylene (B89431) Glycol

-

Polyethylene Glycol (PEG)

These solvents improve stability by limiting the availability of water, thereby slowing the initial dissociation of carbamide peroxide into hydrogen peroxide and urea.[6] The decomposition in these organic solvents typically follows apparent first-order kinetics, which is a slower rate compared to the breakdown observed for the crystalline form in the presence of humidity.[6]

Stabilizers: Even in non-aqueous gels, stabilizers are often incorporated to further reduce degradation.[8][12]

-

Chelating Agents: Aminocarboxylic acids and their salts (e.g., EDTA) are used to sequester metal ions that catalyze peroxide decomposition.[12] Typical concentrations range from 0.05% to 0.5% by weight.[12]

-

Polymers: Polyvinylpyrrolidone (PVP) has been shown to stabilize hydrogen peroxide by forming strong hydrogen bonds.[1] Gelling agents like Carbopol can also enhance stability.[7]

The primary method for ensuring long-term potency, however, remains refrigeration, which is considered superior to reliance on chemical stabilizers alone.[8]

Quantitative Stability Data

The stability of carbamide peroxide is quantified by measuring the percentage of the active ingredient remaining over time under controlled conditions. The following tables summarize data from various studies.

Table 1: Effect of Temperature and Formulation on Carbamide Peroxide Stability

| Formulation / Condition | Temperature | Duration | % CP Remaining | % CP Loss | Reference |

| CP Powder (Synthesized) | Refrigeration (8°C ± 1) | 45 Days | ~95.2% | ~4.8% | [7] |

| CP Powder (Synthesized) | Thermal Shock (32°C/8°C cycle) | 45 Days | ~35.4% | ~64.6% | [7] |

| CP Powder (Synthesized) | Stove (32°C ± 1) | 45 Days | ~1.4% | ~98.6% | [7] |

| 10% CP in Carbopol Gel | Refrigeration (8°C ± 1) | 45 Days | ~99.7% | ~0.3% | [7] |

| 10% CP in Carbopol Gel | Stove (32°C ± 1) | 45 Days | ~94.0% | ~6.0% | [7] |

| 10% CP Commercial Gels | Room Temperature | 12 Months | 78% - 88% | 12% - 22% | [10] |

Table 2: Stability of 10% Carbamide Peroxide Raw Material

| Storage Condition | Temperature | Duration | % CP Remaining | % CP Loss | Reference |

| Closed Flask | 5°C | 13 Days | 96.7% | 3.3% | [13] |

| Closed Flask | 25°C | 13 Days | 95.6% | 4.4% | [13] |

| Closed Flask | 40°C | 13 Days | 21.2% | 78.8% | [13] |

Data compiled and calculated from cited sources. Percentages are approximate.

These tables clearly illustrate that both elevated temperature and the presence of water (in the case of humid air for the powder) dramatically accelerate degradation.[6][7][13] Formulating carbamide peroxide in a gel (e.g., with Carbopol) significantly enhances its stability, especially at higher temperatures, and refrigeration is the most effective method for preservation.[7][13]

Experimental Protocols for Stability Assessment

Accurate quantification of carbamide peroxide is essential for stability studies. The two most common methods are iodometric titration and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Iodometric Titration (USP Method)

This classic method quantifies the peroxide content based on its reaction with potassium iodide to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[7][14]

Reagents and Equipment:

-

Sample of carbamide peroxide gel

-

Distilled water

-

Acetic acid, glacial

-

Potassium iodide (KI)

-

10% Sodium molybdate (B1676688) solution (catalyst)

-

0.05 M Sodium thiosulfate (Na₂S₂O₃) standardized solution

-

2% Starch indicator solution

-

Burette, flasks, magnetic stirrer

Methodology:

-

Sample Preparation: Accurately weigh a quantity of the gel equivalent to a known amount of carbamide peroxide and transfer it to an Erlenmeyer flask.

-

Reaction: Add distilled water to dissolve the sample, followed by acetic acid and potassium iodide. Finally, add the sodium molybdate catalyst.

-

Incubation: Swirl the flask to mix and allow it to stand in the dark for 10 minutes to ensure the reaction between the peroxide and iodide is complete.

-

Titration: Titrate the liberated iodine with the standardized 0.05 M sodium thiosulfate solution. The solution will change from dark brown to a pale yellow.

-

Endpoint Determination: When the solution reaches a pale straw color, add 3 mL of the starch indicator solution. The solution will turn a dark blue/black color.

-

Final Titration: Continue titrating slowly with sodium thiosulfate until the blue color completely disappears. This is the endpoint.

-

Calculation: The concentration of carbamide peroxide is calculated based on the volume of sodium thiosulfate used, its normality, and the initial sample weight.[10] Each mL of 0.05 M sodium thiosulfate is equivalent to a specific amount of carbamide peroxide.[7]

Protocol 2: Stability-Indicating HPLC Method

This method is highly specific and can separate the parent carbamide peroxide from its degradation products, making it ideal for stability studies. The following is a reverse-phase HPLC (RP-HPLC) method.[1][15]

Equipment and Conditions:

-

HPLC System: With UV or Photodiode Array (PDA) detector.[15]

-

Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).[1]

-

Mobile Phase: Gradient of Acetonitrile (A) and Water (B).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 225 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 25°C.[1]

Methodology:

-

Sample Preparation: An exact volume (e.g., 1.0 mL) of the carbamide peroxide solution/gel is reacted with an equal volume of 0.1 M triphenylphosphine (B44618) solution and stirred for 2 hours.[1] The peroxide oxidizes triphenylphosphine (TPP) to triphenylphosphine oxide (TPPO). The amount of TPPO formed is stoichiometric to the amount of carbamide peroxide present.

-

Filtration: The resulting mixture is filtered through a 0.22 µm syringe filter prior to injection.[1]

-

Chromatographic Run: The sample is injected into the HPLC system. A gradient elution is performed to separate TPPO from unreacted TPP and other components. An example gradient is:

-

0-6.5 min: 40% Acetonitrile / 60% Water

-

6.5-10 min: Ramp to 100% Acetonitrile

-

10-13.5 min: Hold at 100% Acetonitrile

-

13.5-17 min: Return to 40% Acetonitrile / 60% Water for re-equilibration.[1]

-

-

Quantification: A calibration curve is generated using standards of known concentration. The peak area of the TPPO in the sample chromatogram is used to determine the concentration of carbamide peroxide in the original sample.[1]

Conclusion

The stability of carbamide peroxide is fundamentally dictated by the formulation's solvent system. Aqueous environments promote rapid hydrolysis and decomposition, rendering them unsuitable for products requiring a long shelf-life unless continuously refrigerated.[1][8] Non-aqueous, hygroscopic vehicles such as glycerin and propylene glycol significantly enhance stability by minimizing water activity, thereby slowing the dissociation of the urea-hydrogen peroxide complex.[6] Stability is further influenced by temperature, pH, and light, with elevated temperatures being the most significant accelerator of degradation.[7][9][11] For optimal stability, carbamide peroxide formulations should be stored in opaque, airtight containers under refrigerated conditions.[8][13] The use of chemical stabilizers like chelating agents can provide additional protection, but refrigeration remains the most effective strategy for preserving potency.[8][12]

References

- 1. Enhancing Stability and Tooth Bleaching Activity of Carbamide Peroxide by Electrospun Nanofibrous Film - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carbamide Peroxide? [synapse.patsnap.com]

- 3. smilesonic.com [smilesonic.com]

- 4. Effect of 15% carbamide peroxide bleaching gel on color stability of giomer and microfilled composite resin: An in vitro comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A Study on the Stability of Carbamide Peroxide Solution [yakhak.org]

- 7. scielo.br [scielo.br]

- 8. korwhitening.com [korwhitening.com]

- 9. biomedres.us [biomedres.us]

- 10. cdejournal.com [cdejournal.com]

- 11. researchgate.net [researchgate.net]

- 12. US6824704B2 - Stable tooth whitening gels containing high percentages of hydrogen peroxide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of Hydrogen Peroxide and Carbamide Peroxide in Vitro IADR Abstract Archives [iadr.abstractarchives.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Quantum Mechanical Insights into the Structure of Carbamide Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamide peroxide, an adduct of urea (B33335) and hydrogen peroxide, is a widely utilized oxidizing agent in pharmaceutical and dental applications, most notably as a tooth whitening agent. The efficacy and stability of carbamide peroxide are intrinsically linked to its molecular structure and the nature of the non-covalent interactions between its constituent urea and hydrogen peroxide molecules. Understanding this three-dimensional arrangement at a quantum mechanical level is paramount for the rational design of new formulations and for elucidating its mechanism of action. This technical guide provides an in-depth analysis of the molecular structure of carbamide peroxide, leveraging high-level quantum mechanical calculations and validating these theoretical models against experimental data derived from neutron diffraction studies.

Theoretical and Experimental Methodologies

A comprehensive understanding of the carbamide peroxide structure has been achieved through a synergistic approach combining theoretical calculations and experimental validation.

Quantum Mechanical Calculations

The theoretical framework for elucidating the structure of the 1:1 urea-hydrogen peroxide complex predominantly employs Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), two powerful quantum mechanical methods.

Computational Protocol:

A detailed theoretical study of the urea-hydrogen peroxide 1:1 complexes has been conducted using the following methods:

-

Density Functional Theory (DFT): The B3LYP hybrid exchange-correlation functional was utilized to characterize the geometry of the complex. This functional is known for its robust performance in describing hydrogen-bonded systems. The calculations were performed with Pople's 6-31G(2d,p) basis set, which provides a good balance between computational cost and accuracy for systems of this size.

-

Ab Initio Calculations: To corroborate the DFT results, second-order Møller-Plesset perturbation theory (MP2) with the 'full' keyword, indicating the inclusion of all electrons in the correlation treatment, was employed. The 6-31G(2d,p) basis set was also used for these calculations.

All theoretical calculations involved full geometry optimization without any symmetry constraints to locate the stationary points on the potential energy surface. The nature of these stationary points was confirmed by vibrational frequency analysis, where the absence of imaginary frequencies indicates a true minimum.

Figure 1: Workflow for the quantum mechanical calculation of carbamide peroxide structure.

Experimental Determination by Neutron Diffraction

The experimental benchmark for the structure of carbamide peroxide is provided by a low-temperature (81 K) single-crystal neutron diffraction study. This technique is particularly well-suited for accurately determining the positions of hydrogen atoms, which is crucial for a precise description of the hydrogen-bonding network that defines the complex.

Experimental Protocol:

-

Crystal Growth: Single crystals of the 1:1 urea-hydrogen peroxide adduct were grown.

-

Data Collection: Neutron diffraction data were collected at 81 K. The low temperature minimizes thermal motion, allowing for a more precise determination of atomic positions.

-

Structure Refinement: The crystal structure was solved and refined to yield high-precision bond lengths, bond angles, and dihedral angles.

Results and Discussion

The combination of theoretical calculations and experimental data provides a detailed picture of the molecular geometry and bonding within the carbamide peroxide adduct.

Molecular Geometry

The primary interaction holding the urea and hydrogen peroxide molecules together is a pair of hydrogen bonds. The carbonyl oxygen of urea acts as a hydrogen bond acceptor for one of the hydroxyl protons of hydrogen peroxide, while one of the amine protons of urea forms a hydrogen bond with an oxygen atom of hydrogen peroxide.

Figure 2: 2D representation of the hydrogen bonding in the carbamide peroxide complex.

The optimized geometric parameters from theoretical calculations are in good agreement with the experimental data from neutron diffraction. A comparative summary is presented in the tables below.

Table 1: Selected Bond Lengths (Å) in Carbamide Peroxide

| Bond | B3LYP/6-31G(2d,p) | MP2(full)/6-31G(2d,p) | Experimental (Neutron Diffraction) |

| C=O | 1.234 | 1.231 | 1.262 |

| C-N | 1.358 | 1.361 | 1.343 |

| O-O | 1.465 | 1.463 | 1.489 |

| O-H | 0.971 | 0.970 | 0.996 |

| N-H | 1.015 | 1.014 | 1.022 |

| O...H (H-bond) | 1.832 | 1.845 | 1.859 |

| N...O (H-bond) | 2.921 | 2.933 | 2.915 |

Table 2: Selected Bond Angles (°) in Carbamide Peroxide

| Angle | B3LYP/6-31G(2d,p) | MP2(full)/6-31G(2d,p) | Experimental (Neutron Diffraction) |

| O-C-N | 121.5 | 121.6 | 121.1 |

| N-C-N | 117.0 | 116.8 | 117.8 |

| O-O-H | 100.8 | 100.9 | 99.3 |

| H-N-H | 118.5 | 118.6 | 118.9 |

| C-N-H | 120.7 | 120.7 | 120.5 |

Table 3: Selected Dihedral Angles (°) in Carbamide Peroxide

| Dihedral Angle | B3LYP/6-31G(2d,p) | MP2(full)/6-31G(2d,p) | Experimental (Neutron Diffraction) |

| H-O-O-H | 111.5 | 111.8 | 101.4 |

| O-C-N-H | 179.8 | 179.9 | 179.5 |

The theoretical methods accurately reproduce the overall geometry of the carbamide peroxide complex. The calculated bond lengths and angles are generally in close agreement with the experimental values. The largest deviation is observed for the O-O bond length, which is slightly underestimated by the theoretical methods. The H-O-O-H dihedral angle is also slightly overestimated by the calculations compared to the experimental value, which may be attributed to crystal packing effects in the solid state that are not accounted for in the gas-phase calculations.

Vibrational Analysis

The calculated vibrational frequencies provide further insight into the bonding and dynamics of the carbamide peroxide complex. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Carbamide Peroxide (B3LYP/6-31G(2d,p))

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H stretch (H-bonded) | 3350 | Red-shifted due to hydrogen bonding |

| N-H stretch (H-bonded) | 3450 | Red-shifted due to hydrogen bonding |

| C=O stretch | 1680 | Red-shifted due to hydrogen bonding |

| O-O stretch | 880 | Characteristic peroxide stretch |

| N-H bend | 1620 | Amide II band |

| C-N stretch | 1450 | Amide III band |

The red-shifting of the O-H, N-H, and C=O stretching frequencies upon complex formation is a clear indicator of the presence and strength of the hydrogen bonds. These theoretical vibrational spectra can serve as a valuable tool for the interpretation of experimental infrared and Raman spectra of carbamide peroxide and related systems.

Conclusion

Quantum mechanical calculations, particularly at the DFT and MP2 levels of theory, provide a reliable and accurate description of the molecular structure of carbamide peroxide. The calculated geometric parameters and vibrational frequencies are in good agreement with experimental data from neutron diffraction, validating the theoretical models. This detailed structural and electronic information is crucial for understanding the properties and reactivity of carbamide peroxide, and can aid in the development of more stable and effective formulations for its various applications in the pharmaceutical and dental fields. The synergistic use of computational and experimental techniques offers a powerful approach to characterizing complex molecular systems.

An In-depth Technical Guide to the Discovery and History of Urea-Hydrogen Peroxide Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to urea-hydrogen peroxide adducts. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, properties, and applications of this versatile compound.

Introduction

Urea-hydrogen peroxide, also known as carbamide peroxide or percarbamide, is a white crystalline solid that is an adduct of urea (B33335) and hydrogen peroxide.[1] This compound is a stable and convenient source of solid hydrogen peroxide, making it a safer and more easily handled alternative to its liquid counterpart.[2][3] Upon dissolution in water, it releases hydrogen peroxide, which acts as a powerful oxidizing agent.[4][5] Its utility spans various fields, including organic synthesis, disinfection, and as a bleaching agent in cosmetics and dentistry.[2][6]

Historical Context: The Precursors to Discovery

The journey to understanding urea-hydrogen peroxide begins with the independent histories of its two constituent molecules: urea and hydrogen peroxide.

The Synthesis of Urea: A Paradigm Shift in Chemistry

A pivotal moment in the history of chemistry occurred in 1828 when the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by reacting silver cyanate (B1221674) with ammonium (B1175870) chloride.[7][8] This achievement was groundbreaking as it was the first time an organic compound, previously believed to be produced only by living organisms, was synthesized in a laboratory.[7][9] Wöhler's synthesis of urea challenged the prevailing theory of vitalism, which held that a "vital force" present in living organisms was necessary to create organic compounds.[10] This discovery laid the foundation for modern organic chemistry and demonstrated that the chemical principles governing the inorganic world also applied to the organic realm.[7]

The Discovery and Characterization of Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) was first isolated in 1818 by the French chemist Louis Jacques Thénard. He produced it by reacting barium peroxide with nitric acid. For a considerable time, it was used in dilute aqueous solutions due to its instability in pure form. The development of more stable formulations was a significant area of research, leading to the exploration of adducts with other compounds.

The Discovery and Synthesis of Urea-Hydrogen Peroxide

Chemical Structure and Properties

The urea-hydrogen peroxide adduct is a crystalline solid where urea molecules and hydrogen peroxide molecules are held together by hydrogen bonds.[11] The solid-state structure has been determined by neutron diffraction.[2] This stable, solid form allows for the safe storage and handling of hydrogen peroxide.[11]

| Property | Value | Reference |

| Molecular Formula | CO(NH₂)₂·H₂O₂ | [2] |

| Appearance | White crystalline solid | [2] |

| Hydrogen Peroxide Content | ~35% by weight | [3] |

| Solubility | Readily soluble in water | [2] |

| Decomposition | Thermal decomposition becomes significant above 82°C | [6] |

Experimental Protocols

The synthesis of urea-hydrogen peroxide is a common laboratory procedure. The following protocols provide detailed methodologies for its preparation.

This method is suitable for preparing small quantities of the adduct for research purposes.

Materials:

-

Urea (CO(NH₂)₂)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Beakers

-

Stirring rod

-

Heating plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Distilled water

Procedure:

-

Dissolve urea in a 30% hydrogen peroxide solution in a 2:3 molar ratio at a temperature below 60°C.[2]

-

Gently heat the mixture while stirring until all the urea has dissolved.[12]

-

Cool the solution in an ice bath to induce crystallization.[12]

-

Collect the precipitated white crystals by filtration.[12]

-

Wash the crystals with a small amount of cold distilled water to remove any impurities.

-

Dry the crystals in a desiccator or at a low temperature to obtain the final product.

On a larger scale, the process is adapted to ensure safety and efficiency.

Procedure: The industrial production of urea-hydrogen peroxide involves the dissolution of urea in an excess of a concentrated hydrogen peroxide solution, followed by crystallization.[2] The process is carefully controlled to manage the exothermic nature of the reaction and to ensure the formation of high-purity crystals.

Key Chemical Reactions and Applications

Urea-hydrogen peroxide is a versatile reagent in organic synthesis, primarily acting as an oxidizing agent.

Upon dissolution, the released hydrogen peroxide can participate in a variety of oxidation reactions. It is used for:

-

Oxidation of sulfides to sulfoxides and sulfones. [3]

-

Epoxidation of alkenes. [11]

-

Oxidation of nitriles to amides. [3]

-

Oxidation of N-heterocycles to their corresponding N-oxides. [3]

The potent oxidizing properties of the released hydrogen peroxide make urea-hydrogen peroxide an effective disinfectant and bleaching agent.[5] It is a common ingredient in:

Visualizing Chemical Processes

The following diagrams illustrate key processes involving urea-hydrogen peroxide.

Caption: Experimental workflow for the laboratory synthesis of urea-hydrogen peroxide.

Caption: Decomposition of urea-hydrogen peroxide in water and its primary applications.

References

- 1. CN101235008A - Method for preparing urea peroxide - Google Patents [patents.google.com]

- 2. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]

- 3. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]

- 4. Urea peroxide - Sciencemadness Wiki [sciencemadness.org]

- 5. gloscience.com [gloscience.com]

- 6. smilesonic.com [smilesonic.com]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. Friedrich_Wöhler [chemeurope.com]

- 9. pedsendo.org [pedsendo.org]

- 10. Friedrich Wöhler | Research Starters | EBSCO Research [ebsco.com]

- 11. researchgate.net [researchgate.net]

- 12. vjol.info.vn [vjol.info.vn]

Spectroscopic Analysis of Carbamide Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of carbamide peroxide using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. This guide details the fundamental principles, experimental protocols, and data interpretation for the vibrational spectroscopic characterization of carbamide peroxide.

Introduction to Carbamide Peroxide and its Spectroscopic Analysis

Carbamide peroxide, also known as urea-hydrogen peroxide, is a stable solid adduct of urea (B33335) and hydrogen peroxide. It is widely utilized as a bleaching agent in dental products and as a disinfectant in various pharmaceutical and cosmetic formulations.[1] The efficacy and stability of carbamide peroxide are critically dependent on its chemical integrity. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers powerful non-destructive methods for the qualitative and quantitative analysis of carbamide peroxide. These techniques provide detailed information about the molecular structure, chemical bonding, and decomposition of the compound.

Fundamental Principles of FTIR and Raman Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). A vibrational mode is infrared active if it results in a change in the molecular dipole moment.[2]

Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (laser). When a photon interacts with a molecule, it can be scattered with a change in energy, corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.[2] FTIR and Raman spectroscopy are often complementary, as some vibrational modes may be active in one technique but not the other.

Quantitative Spectroscopic Data

The vibrational spectra of carbamide peroxide are a combination of the characteristic modes of urea and hydrogen peroxide, with some shifts due to intermolecular interactions within the crystal lattice. The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of carbamide peroxide and its constituent molecules.

FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Molecule | Reference(s) |

| ~3440, ~3330 | ν(N-H) asymmetric and symmetric stretching | Urea | [3][4] |

| ~1680 | ν(C=O) stretching (Amide I) | Urea | [3][4] |

| ~1625 | δ(N-H) scissoring (Amide II) | Urea | [4][5] |

| ~1465 | ν(C-N) stretching | Urea | [4][5] |

| ~3400 | ν(O-H) stretching | Hydrogen Peroxide | [6] |

| ~1450 | δ(O-O-H) bending | Hydrogen Peroxide | [6] |

| ~880 | ν(O-O) stretching | Hydrogen Peroxide | [6] |

| ~3458 | ν(O-H) stretching (from water and hydrogen bond) | Carbamide Peroxide | [No specific peak found in search] |

| ~3352 | ν(N-H) stretching | Carbamide Peroxide | [No specific peak found in search] |

| ~1677 | ν(C=O) stretching | Carbamide Peroxide | [No specific peak found in search] |

| ~1455 | ν(C-N) stretching | Carbamide Peroxide | [No specific peak found in search] |

Note: The vibrational frequencies can vary slightly depending on the physical state of the sample (solid, solution) and the specific experimental conditions.

Raman Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Molecule | Reference(s) |

| ~1010 | ν(C-N) symmetric stretching | Urea | [5][7] |

| ~1650, ~1625 | δ(NH₂) deformation | Urea | [5] |

| ~1466 | ν(C-N) antisymmetric stretching | Urea | [5] |

| ~546 | δ(C=O) deformation | Urea | [5] |

| ~878 | ν(O-O) stretching | Hydrogen Peroxide | [8][9] |

| ~1400 | δ(O-O-H) bending | [No specific peak found in search] | |

| ~3600 | ν(O-H) stretching | [No specific peak found in search] | |

| ~914 | ν(O-O) stretching | Carbamide Peroxide | [No specific peak found in search] |

| ~1000-1100 | ν(C-O) stretching | Carbamide Peroxide | [No specific peak found in search] |

| ~1370 | ν(N-C) stretching | Carbamide Peroxide | [No specific peak found in search] |

| ~3340 | ν(N-H) stretching | Carbamide Peroxide | [No specific peak found in search] |

Note: The Raman intensities of certain modes can be significantly different from their infrared counterparts.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing solid powders like carbamide peroxide.[10]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary startup and calibration procedures. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrumental and environmental absorptions.

-

Sample Preparation: Place a small amount of the carbamide peroxide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the powder and the crystal.[11] Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline correction or other spectral manipulations using the spectrometer's software.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Raman Spectroscopy

Methodology:

-

Instrument Preparation: Power on the Raman spectrometer and the laser source. Allow the instrument to stabilize according to the manufacturer's recommendations.

-

Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon, polystyrene) to ensure wavenumber accuracy.

-

Sample Preparation: Place a small amount of the carbamide peroxide powder onto a microscope slide or into a suitable sample holder.[2]

-

Sample Analysis: Place the sample under the microscope objective of the Raman spectrometer. Focus the laser onto the sample. Set the appropriate laser power, exposure time, and number of accumulations. Be cautious with laser power to avoid sample degradation.[12] Acquire the Raman spectrum.

-

Data Processing: The resulting spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹). The spectrum may require baseline correction to remove fluorescence background and cosmic ray removal.

Logical Relationships and Experimental Workflows

Decomposition Pathway of Carbamide Peroxide

Carbamide peroxide decomposes in the presence of water into its constituent components, urea and hydrogen peroxide. The hydrogen peroxide then further breaks down to release reactive oxygen species, which are responsible for its bleaching and disinfectant properties.[1][13]

Caption: Decomposition pathway of carbamide peroxide.

Experimental Workflow for Spectroscopic Analysis

The general workflow for both FTIR and Raman analysis involves a series of sequential steps from sample preparation to data interpretation.

Caption: General experimental workflows for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of carbamide peroxide. This guide has provided a detailed overview of the theoretical principles, practical experimental protocols, and key spectroscopic data necessary for the effective analysis of this important compound. By following the methodologies and utilizing the reference data presented, researchers and professionals can confidently employ these techniques for quality control, stability studies, and formulation development involving carbamide peroxide.

References

- 1. smilesonic.com [smilesonic.com]

- 2. plus.ac.at [plus.ac.at]

- 3. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The infra-red spectrum of hydrogen peroxide [authors.library.caltech.edu]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 13. What is the mechanism of Carbamide Peroxide? [synapse.patsnap.com]

An In-depth Technical Guide on the Solubility and Dissociation Kinetics of Carbamide Peroxide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamide peroxide, a stable adduct of urea (B33335) and hydrogen peroxide, is a versatile oxidizing agent with wide-ranging applications in the pharmaceutical, cosmetic, and chemical industries. Its efficacy is intrinsically linked to its solubility and the kinetics of its dissociation into urea and hydrogen peroxide, which is the active oxidizing species. This technical guide provides a comprehensive overview of the solubility of carbamide peroxide in various solvents and the kinetics governing its dissociation, offering valuable data and experimental protocols for professionals in research and development.

Solubility of Carbamide Peroxide

The solubility of carbamide peroxide is a critical parameter for its formulation and application. While it is highly soluble in water, its solubility in organic solvents varies, impacting its stability and release of hydrogen peroxide.

Aqueous Solubility

Carbamide peroxide is freely soluble in water. The solubility increases with temperature, as detailed in the table below.

| Temperature (°C) | Solubility (g/L) |

| 20 | ~500[1][2] |

| 40 | ~730[1] |

| 60 | ~970[1] |

Solubility in Organic Solvents

Quantitative solubility data for carbamide peroxide in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data for some common pharmaceutical solvents are available.

-

Glycerol, Propylene (B89431) Glycol, and Polyethylene Glycol (PEG): Carbamide peroxide is used in formulations with these polyol solvents, indicating a degree of solubility. Anhydrous glycerin is a common solvent for carbamide peroxide topical solutions.[3][4] The stability of carbamide peroxide in dilute propylene glycol and glycerine solutions suggests its utility in these solvents.[3]

-

Ethanol (B145695) and Acetone: Carbamide peroxide is reported to decompose in ethanol and acetone.[2][5] This decomposition suggests that while it may initially dissolve, it is not stable in these solvents.

A comprehensive understanding of solubility in a broader range of organic solvents requires further experimental investigation.

Dissociation and Decomposition Kinetics

Upon dissolution, carbamide peroxide is in equilibrium with urea and hydrogen peroxide. The hydrogen peroxide then undergoes further decomposition. Understanding the kinetics of both the initial dissociation and subsequent decomposition is crucial for controlling the release of the active agent.

Dissociation Equilibrium:

Decomposition Reaction:

Dissociation Kinetics

Decomposition Kinetics

The decomposition of carbamide peroxide, which primarily refers to the breakdown of the released hydrogen peroxide, has been studied in various formulations.

-

In dilute propylene glycol, glycerine, or sorbitol solutions, the decomposition of carbamide peroxide follows an apparent first-order reaction .[3]

-

The decomposition rate is influenced by temperature and humidity, with higher values of both leading to a greater reaction rate.[3]

-

The stability of carbamide peroxide is significantly enhanced when formulated in electrospun nanofibrous films, with the degradation following first-order kinetics.[6]

The activation energy for carbamide peroxide degradation has been found to be significantly higher in a nanofibrous film (33.06 ± 0.83 kcal/mol) compared to a polymer solution (17.01 ± 0.69 kcal/mol) and an aqueous solution (11.87 ± 0.49 kcal/mol), indicating greater stability in the film formulation.[6]

Experimental Protocols

Accurate determination of solubility and dissociation kinetics requires robust experimental protocols. The following sections detail methodologies for key experiments.

Determination of Carbamide Peroxide Concentration

A reliable method for determining the concentration of carbamide peroxide is fundamental for both solubility and kinetic studies.

This is a standard pharmacopeial method for assaying carbamide peroxide.[7][8][9]

Principle: The hydrogen peroxide released from carbamide peroxide oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Procedure:

-

Accurately weigh about 100 mg of the carbamide peroxide sample and transfer it to a 500-mL iodine flask.[7]

-

Dissolve the sample in 25 mL of water.[7]

-

Add 5 mL of glacial acetic acid and mix.[7]

-

Add 2 g of potassium iodide and 1 drop of ammonium (B1175870) molybdate (B1676688) solution. Stopper the flask and allow it to stand in the dark for 10 minutes.[7]

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate until the endpoint is approached.

-

Add 3 mL of starch solution as an indicator and continue the titration until the blue color disappears.[7]

-

Each mL of 0.1 N sodium thiosulfate is equivalent to 4.704 mg of carbamide peroxide.[7]

HPLC provides a more specific and sensitive method for the simultaneous determination of carbamide peroxide, urea, and hydrogen peroxide.[10][11]

Principle: The components of the sample are separated on a stationary phase based on their physicochemical properties and detected by a suitable detector (e.g., UV-Vis).

Example HPLC Method:

-

Column: Interaction CHO-620 carbohydrate column (Ca²⁺ form)[11]

-

Mobile Phase: Isocratic mixture (details to be optimized based on the specific column and analytes)

-

Flow Rate: 0.6 mL/min[11]

-

Column Temperature: 85 °C[11]

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13][14][15][16]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

-

Add an excess amount of carbamide peroxide to a known volume of the solvent in a flask.

-

Seal the flask and place it in a shaker bath at a constant temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.[12][13][16]

-

Determine the concentration of carbamide peroxide in the clear supernatant using a validated analytical method such as iodometric titration or HPLC.

Dissociation Kinetics Measurement

NMR spectroscopy can be a powerful tool for studying the dynamics of reversible reactions in solution by monitoring the chemical shifts and line shapes of the nuclei of the involved species.[17][18][19][20]

Principle: The exchange between carbamide peroxide and its dissociated components (urea and hydrogen peroxide) can be monitored by observing the NMR signals of specific protons (e.g., from urea). The rate of exchange influences the appearance of the NMR spectrum, allowing for the determination of kinetic parameters.

Workflow for NMR Kinetic Study:

Caption: Workflow for NMR-based kinetic analysis of carbamide peroxide dissociation.

For very fast dissociation kinetics, stopped-flow spectrophotometry can be employed.[21][22][23][24][25]

Principle: Two reactant solutions are rapidly mixed, and the change in absorbance or fluorescence of a species involved in the reaction is monitored on a millisecond timescale.

Procedure:

-

Prepare a solution of carbamide peroxide in the solvent of interest.

-

Prepare a second solution (e.g., a buffer or a solution containing a species that reacts with hydrogen peroxide to produce a colored product).

-

Load the two solutions into the separate syringes of the stopped-flow instrument.

-

Initiate the rapid mixing and monitor the change in absorbance at a specific wavelength over time.

-

Analyze the kinetic trace to determine the rate constants for the dissociation.

ITC directly measures the heat released or absorbed during a binding (or dissociation) event, allowing for the determination of the binding affinity (and thus the dissociation constant), stoichiometry, enthalpy, and entropy.[6][26][27][28][29]

Principle: A solution of one component (e.g., urea) is titrated into a solution of the other component (e.g., hydrogen peroxide) in the sample cell of the calorimeter. The heat changes associated with the formation of the carbamide peroxide adduct are measured.

Workflow for ITC Analysis:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of carbamide peroxide formation/dissociation.

Signaling Pathways and Logical Relationships

The primary "signaling" of carbamide peroxide is the release of hydrogen peroxide, which then acts as an oxidizing agent. The logical relationship from formulation to action is a cascade of dissociation and decomposition.

Caption: Logical pathway from carbamide peroxide formulation to oxidative action.

Conclusion

This technical guide has summarized the available data on the solubility and dissociation kinetics of carbamide peroxide. While its aqueous solubility is well-characterized, there is a clear need for more extensive quantitative data on its solubility in a wider range of organic solvents. Furthermore, the dissociation kinetics of carbamide peroxide into urea and hydrogen peroxide remains a critical area for future research. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate this much-needed data, enabling more precise formulation development and a deeper understanding of the behavior of this important compound in various solvent systems.

References

- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 2. neutronco.com [neutronco.com]

- 3. A Study on the Stability of Carbamide Peroxide Solution [yakhak.org]

- 4. US2430450A - Antiseptic urea peroxide-glycerol solution - Google Patents [patents.google.com]

- 5. Carbamide Peroxide [drugfuture.com]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. Carbamide Peroxide [drugfuture.com]

- 8. biomedres.us [biomedres.us]

- 9. scielo.br [scielo.br]

- 10. HPLC Method for Separation of Urea and Hydrogen Peroxide | SIELC Technologies [sielc.com]

- 11. A liquid chromatographic assay for urea in over-the-counter carbamide peroxide products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. researchgate.net [researchgate.net]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. researchgate.net [researchgate.net]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. agilent.com [agilent.com]

- 22. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 23. Stopped-flow - Wikipedia [en.wikipedia.org]

- 24. biologic.net [biologic.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Unveiling the Energetic Nature of Urea-Hydrogen Peroxide: A Technical Guide to its Explosive Properties and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Urea-hydrogen peroxide (UHP), a crystalline adduct of urea (B33335) and hydrogen peroxide, is a widely utilized reagent in various fields, including pharmaceuticals and organic synthesis, valued for its controlled release of hydrogen peroxide. However, beneath its common applications lies a significant energetic potential that necessitates a thorough understanding of its explosive properties and thermal stability. This technical guide provides an in-depth analysis of the hazardous characteristics of UHP, presenting key data, experimental methodologies, and visual representations of its decomposition pathways and characterization workflows.

Executive Summary

Urea-hydrogen peroxide is classified as an insensitive but moderately powerful secondary explosive.[1] While it is not sensitive to impact and friction at levels comparable to TNT, it can detonate under strong confinement and with a powerful booster.[2] Its thermal stability is a critical concern, with decomposition initiating at temperatures as low as 40-60°C, a factor that demands careful consideration in storage and handling protocols.[2][3] This guide synthesizes available data to offer a comprehensive resource for professionals working with this compound.

Explosive Properties

The explosive characteristics of urea-hydrogen peroxide have been determined through a series of laboratory and field tests. The key quantitative data are summarized in the table below.

| Property | Value | Conditions/Notes | Source |

| Detonation Velocity (VOD) | 3,780 m/s | Density: 0.93 g/cm³; packed in a steel pipe (206 mm inner diameter) | [2] |

| 5,219 m/s | Calculated for maximum theoretical density (1.43 g/cm³) | [2] | |

| 3,650 m/s | Unconfined 25 kg charges at 0.85 g/cm³ (200 mm charge diameter) | [4][5] | |

| 3,940 m/s | Infinite diameter detonation velocity determined under the same conditions | [4][5] | |

| Impact Sensitivity | Low | Less sensitive than TNT | [2] |

| Friction Sensitivity | Low | Less sensitive than TNT; tested up to 360 N | [2] |

| TNT Equivalence (Impulse) | 40% | Airblast measurements at a short distance | [4][5] |

| TNT Equivalence (Peak Overpressure) | 55% | Airblast measurements at a short distance | [4][5] |

| Explosive Power (Bubble Energy) | 50% | Underwater experiments | [4][5] |

| Brisance (Shock Pressure) | 20% | Underwater experiments | [4][5] |

Thermal Stability

The thermal stability of urea-hydrogen peroxide is a critical safety parameter. Decomposition can be initiated at relatively low temperatures, and the process can accelerate, leading to a runaway reaction.

| Property | Value | Conditions/Notes | Source |

| Decomposition Onset | 40°C | At a lower pressure of 2666.45 Pa | [2] |

| 55°C | At standard pressure (manometric method) | [2] | |

| 60°C | Detected by pressure curve in ARC analysis | [2] | |

| 67°C | Pyrometry studies | [2] | |

| 70°C | Exotherm observed in ARC analysis | [2] | |

| 74°C | Thermogravimetric analysis (TGA) | [2] | |

| Accelerated Decomposition | > 82°C | Thermal decomposition accelerates | [1] |

| Melting Point | 90-93°C | Decomposes | [6] |

| Standard Enthalpy of Formation | -565.1 kJ/mol | Negative value indicates thermodynamic stability at standard conditions | [2] |

Experimental Protocols

The characterization of the explosive and thermal properties of urea-hydrogen peroxide involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Detonation Velocity Measurement

The velocity of detonation (VOD) is a primary characteristic of an explosive. One common method is the D'Autriche method or the use of electronic probes.

Methodology:

-

Sample Preparation: The UHP sample is pressed to a specific density or used as a loose powder. For confined tests, the sample is packed into a robust container, such as a steel or copper pipe of a specified diameter and wall thickness.[2]

-

Initiation: A high-explosive booster (e.g., pressed HMX/wax) of a known mass is placed in direct contact with one end of the UHP charge to initiate detonation.[2]

-

Measurement:

-